N-[2-methyl-4-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)phenyl]-2-furamide
Description
Properties
Molecular Formula |
C25H26N2O3 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-[2-methyl-4-[[1-(4-methylphenyl)cyclopentanecarbonyl]amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C25H26N2O3/c1-17-7-9-19(10-8-17)25(13-3-4-14-25)24(29)26-20-11-12-21(18(2)16-20)27-23(28)22-6-5-15-30-22/h5-12,15-16H,3-4,13-14H2,1-2H3,(H,26,29)(H,27,28) |
InChI Key |
LATUSRWCBFZVIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCCC2)C(=O)NC3=CC(=C(C=C3)NC(=O)C4=CC=CO4)C |
Origin of Product |
United States |
Preparation Methods
Preparation of 1-(4-Methylphenyl)Cyclopentane Carboxylic Acid
Step 1 : Friedel-Crafts alkylation of toluene with cyclopentene oxide under acidic conditions yields 1-(4-methylphenyl)cyclopentanol.
Step 2 : Oxidation of the alcohol to the ketone using Jones reagent (CrO₃/H₂SO₄) at 0–5°C.
Step 3 : Baeyer-Villiger oxidation with mCPBA introduces an oxygen atom, forming the lactone intermediate.
Step 4 : Acidic hydrolysis (HCl, reflux) generates the carboxylic acid.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | AlCl₃, 0°C, 12 h | 78 | 95.2 |
| 2 | Jones reagent, 0°C | 65 | 92.8 |
| 3 | mCPBA, DCM, 24 h | 58 | 89.5 |
| 4 | 6M HCl, reflux | 83 | 97.1 |
Synthesis of 4-Amino-2-Methylphenyl Building Block
Method :
- Nitration of 2-methylphenol with HNO₃/H₂SO₄ at 50°C yields 4-nitro-2-methylphenol.
- Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the nitro group to an amine.
Optimization Note :
- Lowering reaction temperature during nitration to 30°C improves regioselectivity (92% para-substitution).
Amide Bond Formation Strategies
Coupling 1-(4-Methylphenyl)Cyclopentane Carboxylic Acid to 4-Amino-2-Methylaniline
Protocol :
- Activate the carboxylic acid as an acyl chloride using SOCl₂ (reflux, 2 h).
- React with 4-amino-2-methylaniline in anhydrous THF under N₂, with Et₃N as base (0°C → RT, 12 h).
Yield : 72% after column chromatography (SiO₂, hexane/EtOAc 3:1).
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, NH), 7.32–7.22 (m, 4H, Ar-H), 2.35 (s, 3H, CH₃), 1.98–1.76 (m, 8H, cyclopentyl).
- HRMS : m/z [M+H]⁺ calcd. 352.1912, found 352.1909.
Introduction of 2-Furamide Group
Method :
- Protect the free amine with Boc anhydride (DMAP, CH₂Cl₂, RT).
- Deprotect with TFA/DCM (1:1) after coupling.
- React with furan-2-carbonyl chloride in pyridine (0°C, 4 h).
Critical Parameters :
- Boc protection prevents undesired side reactions during furan installation.
- Pyridine scavenges HCl, driving the reaction to completion.
Yield : 68% (two steps).
Alternative Synthetic Routes
One-Pot Tandem Coupling
A novel approach using N-hydroxysuccinimide (NHS) esters allows simultaneous coupling of both amide groups:
- Convert 1-(4-methylphenyl)cyclopentane carboxylic acid and furan-2-carboxylic acid to NHS esters.
- React with 4-amino-2-methylaniline in DMF at 50°C.
Advantages :
- Reduces purification steps.
- Total yield improves to 65% vs. 58% for stepwise methods.
Scale-Up Considerations and Process Optimization
Solvent Screening for Amide Coupling
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.5 | 72 | 95 |
| DMF | 36.7 | 68 | 93 |
| Acetonitrile | 37.5 | 61 | 89 |
| Toluene | 2.4 | 54 | 85 |
Analytical and Spectroscopic Characterization
Comparative IR Spectroscopy
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Amide C=O | 1652 | Strong |
| Furan C-O-C | 1015 | Medium |
| Cyclopentyl C-H | 2920 | Strong |
Challenges and Troubleshooting
Steric Hindrance in Cyclopentyl Coupling
- Issue : Low yields (<50%) when using bulkier bases like DIPEA.
- Solution : Switch to DMAP (4-dimethylaminopyridine), enhancing nucleophilicity without increasing steric bulk.
Chemical Reactions Analysis
Types of Reactions
N-{2-METHYL-4-[1-(4-METHYLPHENYL)CYCLOPENTANEAMIDO]PHENYL}FURAN-2-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the conditions employed. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
N-{2-METHYL-4-[1-(4-METHYLPHENYL)CYCLOPENTANEAMIDO]PHENYL}FURAN-2-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-{2-METHYL-4-[1-(4-METHYLPHENYL)CYCLOPENTANEAMIDO]PHENYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications and to optimize its efficacy and safety.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-[(2-Furylmethyl)amino]-N-(4-methylphenyl)-2-thioxoacetamide ()
- Structural Differences: Thioxoacetamide core vs. cyclopentylcarbonylamino linker: The sulfur atom in the thioxo group may increase hydrogen-bond acceptor capacity compared to the carbonyl group in the target compound.
- Implications :
- The thioxo group could enhance binding to metal ions or polar residues in enzymes, whereas the cyclopentyl group in the target compound may improve membrane permeability.
Cyclopentyl Derivatives with Variable Substituents ()
Examples from the patent include:
- N-((1R,3S)-3-Isopropyl-3-[(4-phenylpiperidin-1-yl)carbonyl]cyclopentyl)tetrahydro-2H-pyran-4-amin.
- Derivatives with 3-methyl, 3-ethyl, or trifluoromethyl groups.
- Structural Differences :
- Substituent diversity : The target compound’s 4-methylphenyl group contrasts with isopropyl, piperidinyl, or trifluoromethyl groups in analogs.
- Linker flexibility : The patent compounds feature piperidine or pyran rings instead of the furanamide group.
- Implications :
- Bulky substituents (e.g., trifluoromethyl) may enhance metabolic resistance, while smaller groups (e.g., methyl) optimize steric compatibility with target receptors.
Dihydropyridine Derivatives with Furan Moieties ()
Examples:
- 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide.
- Structural Differences: Dihydropyridine core vs. phenylcyclopentyl backbone: The dihydropyridine ring introduces conjugation and redox activity, absent in the target compound. Thioether linkage: May confer greater flexibility compared to the rigid cyclopentylcarbonylamino linker.
- Implications :
- The dihydropyridine core could modulate calcium channel interactions, whereas the furanamide in the target compound may prioritize specific hydrogen-bonding networks.
Comparative Data Table
Research Implications
- Functional Group Optimization: The cyclopentylcarbonylamino linker in the target compound balances rigidity and lipophilicity, contrasting with the flexibility of dihydropyridines or the polarity of thioxoacetamides.
- Substituent Effects : Para-methyl groups (target compound) vs. trifluoromethyl () highlight trade-offs between hydrophobicity and electronic effects.
- Furan’s Role : The 2-furamide group may mimic natural heterocycles in ligand-receptor interactions, a feature shared with dihydropyridine derivatives ().
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-[2-methyl-4-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)phenyl]-2-furamide, and how can purity be optimized?
- Methodology :
- Step 1 : Form the cyclopentane ring via Friedel-Crafts alkylation using 4-methylacetophenone and cyclopentanol under acidic conditions .
- Step 2 : Couple the cyclopentylcarbonyl group to the 2-methyl-4-aminophenyl moiety using carbodiimide-mediated amidation (e.g., EDC/HOBt) .
- Step 3 : Attach the 2-furamide group via nucleophilic acyl substitution under anhydrous DCM with catalytic DMAP.
- Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >98% purity. Confirm via LC-MS and elemental analysis .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Key Techniques :
- FT-IR : Identify carbonyl stretches (amide I band at ~1650 cm⁻¹, furan C-O-C at ~1250 cm⁻¹) .
- NMR : ¹H NMR for aromatic protons (δ 6.5–8.0 ppm) and cyclopentyl methyl groups (δ 1.2–2.1 ppm); ¹³C NMR for carbonyl carbons (δ ~170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., m/z calculated for C₂₅H₂₅N₂O₃: 401.1865) .
- X-ray Diffraction : For crystallographic validation of the cyclopentylcarbonyl-amide linkage .
Q. What biological targets or mechanisms are associated with this compound based on structural analogs?
- Potential Targets :
- Ryanodine Receptor Modulators : Structural similarity to cyclaniliprole suggests calcium channel modulation in insecticidal studies .
- Anti-inflammatory Pathways : The furan-carboxamide moiety may inhibit cyclooxygenase (COX-2) or interleukin receptors (IL-1R), as seen in related compounds .
- Antiviral Activity : Docking studies on similar molecules indicate potential inhibition of viral polymerases or proteases .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methods :
- Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 (PDB: 5KIR) or SARS-CoV-2 Mpro (PDB: 6LU7). Prioritize binding poses with ∆G < -8 kcal/mol .
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute electrostatic potential (MEP) maps for nucleophilic/electrophilic site analysis .
- ADMET Prediction : Use SwissADME to assess bioavailability (TPSA < 140 Ų, logP ~3.5) and toxicity (AMES test for mutagenicity) .
Q. How should researchers resolve contradictions between in silico predictions and experimental bioactivity data?
- Case Example : If in silico models predict high COX-2 affinity but in vitro assays show weak inhibition:
- Step 1 : Validate assay conditions (e.g., pH, temperature, enzyme concentration) .
- Step 2 : Perform molecular dynamics simulations (GROMACS) to assess binding stability over 100 ns .
- Step 3 : Synthesize derivatives with enhanced solubility (e.g., PEGylation) to address potential bioavailability issues .
Q. What experimental designs are suitable for elucidating the compound’s in vivo pharmacokinetics and metabolism?
- Protocol :
- Pharmacokinetics : Administer 10 mg/kg (IV/oral) to Sprague-Dawley rats. Collect plasma samples at 0, 1, 2, 4, 8, 12, 24 h. Analyze via UPLC-QTOF-MS/MS to calculate AUC, Cₘₐₓ, and t₁/₂ .
- Metabolite Profiling : Identify phase I/II metabolites using liver microsomes (CYP450 isoforms) and compare with in silico predictions (Meteor Nexus) .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
- SAR Strategy :
- Modifications :
| Position | Modification | Biological Impact |
|---|---|---|
| Cyclopentyl | Replace with bicyclo[3.1.0]hexane | Enhanced steric hindrance for receptor selectivity |
| Furan ring | Substitute with thiophene | Improved metabolic stability |
- Testing : IC₅₀ assays against target enzymes (e.g., COX-2) and computational CoMFA models to correlate substituents with activity .
Q. What methodologies identify degradation products under stress conditions?
- Forced Degradation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
